molecular formula C8H16NO3P B8787263 diethyl 3-cyanopropylphosphonate CAS No. 53253-67-1

diethyl 3-cyanopropylphosphonate

Cat. No.: B8787263
CAS No.: 53253-67-1
M. Wt: 205.19 g/mol
InChI Key: WSRSAJMZQTVHFG-UHFFFAOYSA-N
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Description

Its structure combines the electron-withdrawing cyano (-CN) group with a propyl spacer, influencing its reactivity, solubility, and applications in organic synthesis.

Key features inferred from structural analogs:

  • Molecular Formula: Likely C₈H₁₄NO₃P (based on substitution patterns).
  • Functional Groups: Phosphonate ester (P-O-C₂H₅) and terminal cyano group.
  • Applications: Potential use as a ligand in catalysis, intermediate in agrochemical synthesis, or monomer in polymer chemistry due to the polar cyano group .

Properties

CAS No.

53253-67-1

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

4-diethoxyphosphorylbutanenitrile

InChI

InChI=1S/C8H16NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-6,8H2,1-2H3

InChI Key

WSRSAJMZQTVHFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCC#N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 3-cyanopropylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate halide .

Industrial Production Methods

Industrial production of diethyl-3-cyanopropylphosphonate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

diethyl 3-cyanopropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for activation, and various nucleophiles such as O, S, N, and C nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonylated derivatives .

Scientific Research Applications

diethyl 3-cyanopropylphosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonylated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of diethyl-3-cyanopropylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of diethyl 3-cyanopropylphosphonate with structurally related phosphonates is provided below:

Compound Molecular Formula Boiling Point (°C) Solubility (Water) Key Substituents References
This compound* C₈H₁₄NO₃P ~250–300 (est.) Low -CN, -C₃H₆-
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 181 Miscible -CH₃
Diethyl propylphosphonate C₇H₁₅O₃P ~220–240 (est.) Moderate -C₃H₇
Diethyl methylphosphonite C₅H₁₃O₂P ~150–170 (est.) Low P(III) center, -CH₃

*Estimated data based on analogs.

Key Observations :

  • The cyano group in this compound increases polarity compared to alkyl-substituted analogs like diethyl propylphosphonate, likely reducing water solubility.
  • Boiling Point : Higher than DMMP due to increased molecular weight and stronger dipole interactions .

Contrasts :

  • Unlike DMMP, this compound’s cyano group enables participation in click chemistry (e.g., azide-alkyne cycloadditions), expanding its utility in bioconjugation .
  • Compared to diethyl methylphosphonite (P(III)), the P(V) center in this compound makes it less reactive toward nucleophiles but more stable under oxidative conditions .

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